ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: Benzothiazole derivatives are used in the development of fluorescent materials and electroluminescent devices.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
Ethyl 2-bromobenzoate: A related compound used in the synthesis of benzothiazole derivatives.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl ester group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Properties
CAS No. |
791614-78-3 |
---|---|
Molecular Formula |
C11H10BrNO2S |
Molecular Weight |
300.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.